

A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium Nickel Oxide

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Compound of Interest

Compound Name: Chromium nickel oxide (Cr_2NiO_4)

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This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of chromium nickel oxide (NiCr_2O_4), a material of significant interest in various scientific and technological fields, including catalysis, energy storage, and sensor technology. This document details various synthesis protocols, presents a comparative analysis of the resulting material properties, and outlines standard characterization methodologies.

Synthesis Methodologies

The properties of chromium nickel oxide nanoparticles are highly dependent on the synthesis route. This section details four common methods for the preparation of NiCr_2O_4 : co-precipitation, sol-gel, hydrothermal, and solid-state reaction.

Co-precipitation Method

Co-precipitation is a widely used technique for the synthesis of multi-component oxides due to its simplicity, low cost, and ability to produce homogenous nanoparticles.^[1] This method involves the simultaneous precipitation of nickel and chromium hydroxides from a solution containing their respective salts, followed by calcination to form the desired oxide.

Experimental Protocol:

- **Precursor Solution Preparation:** Prepare an aqueous solution containing stoichiometric amounts of nickel (II) nitrate ($\text{Ni}(\text{NO}_3)_2$) and chromium (III) nitrate ($\text{Cr}(\text{NO}_3)_3$).[\[2\]](#)
- **Precipitation:** Heat the precursor solution to 70-80°C with constant stirring. Add a precipitating agent, such as a 15% ammonia solution, dropwise to the heated solution to maintain a pH between 6.5 and 8.[\[2\]](#)
- **Aging:** Maintain the resulting precipitate at this temperature for 2 hours and then age for 24 hours at room temperature.[\[2\]](#)
- **Washing and Drying:** Filter the precipitate and wash it several times with deionized water to remove any unreacted precursors or by-products. Dry the washed precipitate in an oven at 150°C for 24 hours.[\[2\]](#)
- **Calcination:** Calcine the dried powder at a specific temperature, typically around 650°C, for 6 hours to obtain the crystalline NiCr_2O_4 spinel structure.[\[2\]](#)

Sol-Gel Method

The sol-gel process offers excellent control over the final product's purity, homogeneity, and particle size. This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then converted into a gel (a solid network in a continuous liquid phase).

Experimental Protocol:

- **Sol Formation:** Dissolve nickel nitrate hexahydrate and chromium nitrate nonahydrate in a suitable solvent, such as a mixture of isopropyl alcohol and water.[\[3\]](#)
- **Gelling Agent:** Add a gelling agent, like citric acid or glycerol, to the solution and stir continuously.[\[3\]](#) The pH of the solution may be adjusted using nitric acid to maintain it at a low value (e.g., 1).[\[3\]](#)
- **Gelation:** Heat the solution at a controlled temperature (e.g., 70°C) for several hours to facilitate the formation of a viscous gel.[\[3\]](#)

- Drying: Dry the gel in an oven at a temperature around 80°C to remove the solvent, resulting in a dried gel or xerogel.[3]
- Calcination: Grind the dried gel into a fine powder and calcine it at a high temperature (e.g., 700°C) for a specified duration to obtain the crystalline chromium nickel oxide.[4][5]

Hydrothermal Method

Hydrothermal synthesis is carried out in aqueous solutions under high temperature and pressure in a sealed vessel called an autoclave. This method allows for the synthesis of crystalline materials with controlled morphology and size.

Experimental Protocol:

- Precursor Solution: Prepare a mixed solution of nickel chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) and chromium salt in a solvent mixture, for example, water and ethanol.[4]
- Additives: Add a capping agent like polyvinylpyrrolidone (PVP) and a solvent with a high boiling point such as ethylene glycol (EG) to the solution under stirring.[4]
- pH Adjustment: Adjust the pH of the solution to approximately 10 by adding ammonia solution ($\text{NH}_3 \cdot \text{H}_2\text{O}$).[4]
- Hydrothermal Reaction: Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 140°C) for a set duration (e.g., 10 hours).[4]
- Product Recovery: After the autoclave cools down to room temperature, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and then dry it at 60°C for 10 hours.[4]
- Calcination: Calcine the dried product at a high temperature (e.g., 600°C) for 1 hour to obtain the final NiO or chromium-doped NiO product.[4]

Solid-State Reaction Method

The solid-state reaction method, also known as the ceramic method, involves the direct reaction of solid precursors at high temperatures. This method is straightforward but may

require higher temperatures and longer reaction times to achieve a homogeneous product.

Experimental Protocol:

- **Precursor Mixing:** Intimately mix high-purity nickel oxide (NiO) and chromium oxide (Cr₂O₃) powders in the desired stoichiometric ratio.[6]
- **Grinding:** Grind the mixture for several hours to ensure homogeneity.[6]
- **Sintering/Calcination:** Sinter the ground powder at a high temperature, for instance, 750°C, for a prolonged period to facilitate the solid-state reaction and formation of the NiCr₂O₄ spinel phase.[6]

Characterization Techniques

A comprehensive characterization of the synthesized chromium nickel oxide is crucial to understand its structural, morphological, compositional, and surface properties. This section outlines the key characterization techniques employed.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized material.

Experimental Protocol:

- **Sample Preparation:** Prepare a fine powder of the chromium nickel oxide sample.
- **Data Acquisition:** Use a powder X-ray diffractometer with Cu K α radiation ($\lambda = 0.154$ nm).[6] Scan the sample over a 2θ range, typically from 20° to 90°.[6]
- **Data Analysis:** Identify the crystalline phases by comparing the diffraction peaks with standard JCPDS (Joint Committee on Powder Diffraction Standards) files (e.g., JCPDS No. 73-1523 for cubic NiO).[7] Calculate the average crystallite size using the Debye-Scherrer equation.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology, particle shape, and size distribution of the synthesized nanoparticles.

Experimental Protocol:

- **Sample Preparation:** Mount the powder sample on an SEM stub using conductive carbon tape and coat it with a thin layer of a conductive material (e.g., gold) to prevent charging.
- **Imaging:** Operate the SEM at a suitable accelerating voltage (e.g., 15 kV).[8]
- **Analysis:** Acquire images at different magnifications to observe the overall morphology and individual particle shapes.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the nanoparticles, allowing for detailed analysis of their size, shape, and internal structure.

Experimental Protocol:

- **Sample Preparation:** Disperse the nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication. Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.
- **Imaging:** Operate the TEM at a high accelerating voltage (e.g., 200 kV).
- **Analysis:** Obtain bright-field images to determine particle size and morphology. Selected Area Electron Diffraction (SAED) patterns can be used to confirm the crystalline structure.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements present in the sample.

Experimental Protocol:

- **Sample Preparation:** Place the powder sample on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

- **Data Acquisition:** Use a monochromatic Al K α X-ray source ($h\nu = 1486.6$ eV).^[9] Acquire a survey spectrum to identify all the elements present, followed by high-resolution spectra for the Ni 2p, Cr 2p, and O 1s core levels.
- **Data Analysis:** Analyze the binding energies and peak shapes to determine the elemental composition and the oxidation states of nickel and chromium.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to measure the specific surface area of the nanoparticles, which is a crucial parameter for applications such as catalysis and adsorption.

Experimental Protocol:

- **Degassing:** Degas the sample under vacuum at an elevated temperature for several hours to remove any adsorbed gases and moisture from the surface. A minimum of 0.5 g of sample is generally required.^[3]
- **Adsorption/Desorption Isotherm:** Measure the amount of nitrogen gas adsorbed onto and desorbed from the sample surface at liquid nitrogen temperature (77 K) over a range of relative pressures.
- **Data Analysis:** Apply the BET theory to the adsorption isotherm to calculate the specific surface area of the material, typically expressed in m²/g.^[10]

Data Presentation

The following tables summarize the quantitative data for chromium nickel oxide synthesized by different methods, as reported in the literature. It is important to note that the properties can vary significantly depending on the specific experimental conditions.

Table 1: Structural Properties of Chromium Nickel Oxide (NiCr₂O₄)

Synthesis Method	Crystal Structure	Lattice Parameter (a) (Å)	Crystallite Size (nm)	Reference
Co-precipitation	Cubic Spinel	8.3169	-	[2]
Sol-Gel	Cubic Spinel	-	13.73 - 22.33	[4]
Hydrothermal	Cubic	-	18.02	[11]
Solid-State	Cubic	-	-	[6]

Note: '-' indicates data not consistently available in the reviewed literature.

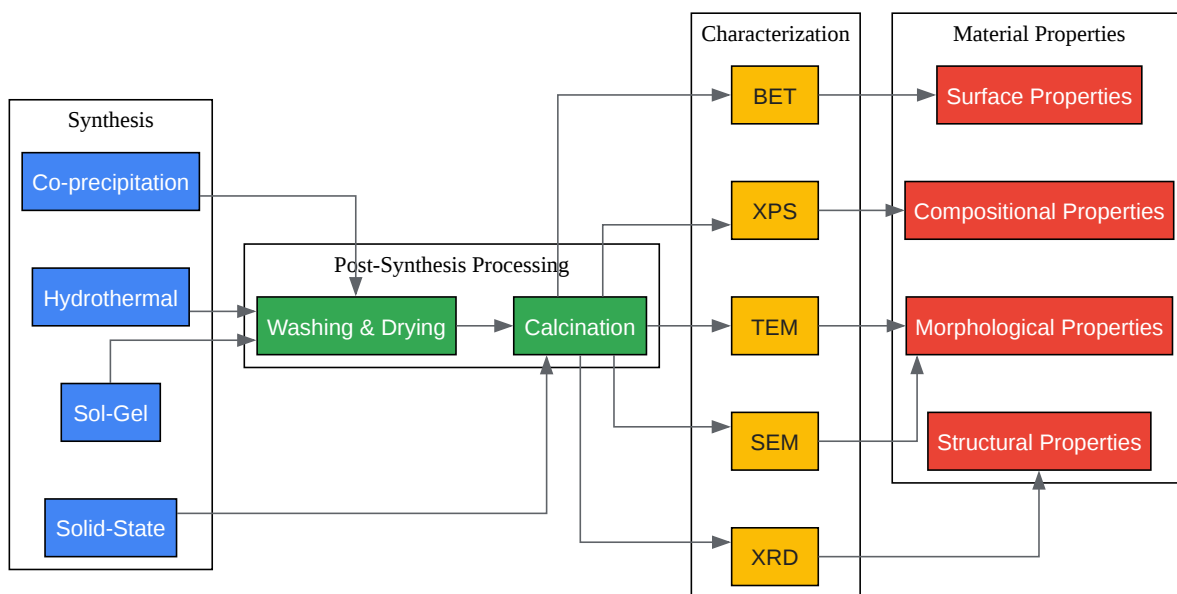
Table 2: Morphological and Surface Properties of Chromium Nickel Oxide (NiCr₂O₄)

Synthesis Method	Particle Size (nm)	Surface Area (m ² /g)	Morphology	Reference
Co-precipitation	-	-	Agglomerated nanoparticles	[12]
Sol-Gel	140.00 - 163.46 (grain size)	-	Non-uniform agglomerated fragments	[4]
Hydrothermal	10 - 30	60.14	Spherical nanoparticles, Nanosheets	
Solid-State	10 - 20	-	Plate-like	

Note: '-' indicates data not consistently available in the reviewed literature.

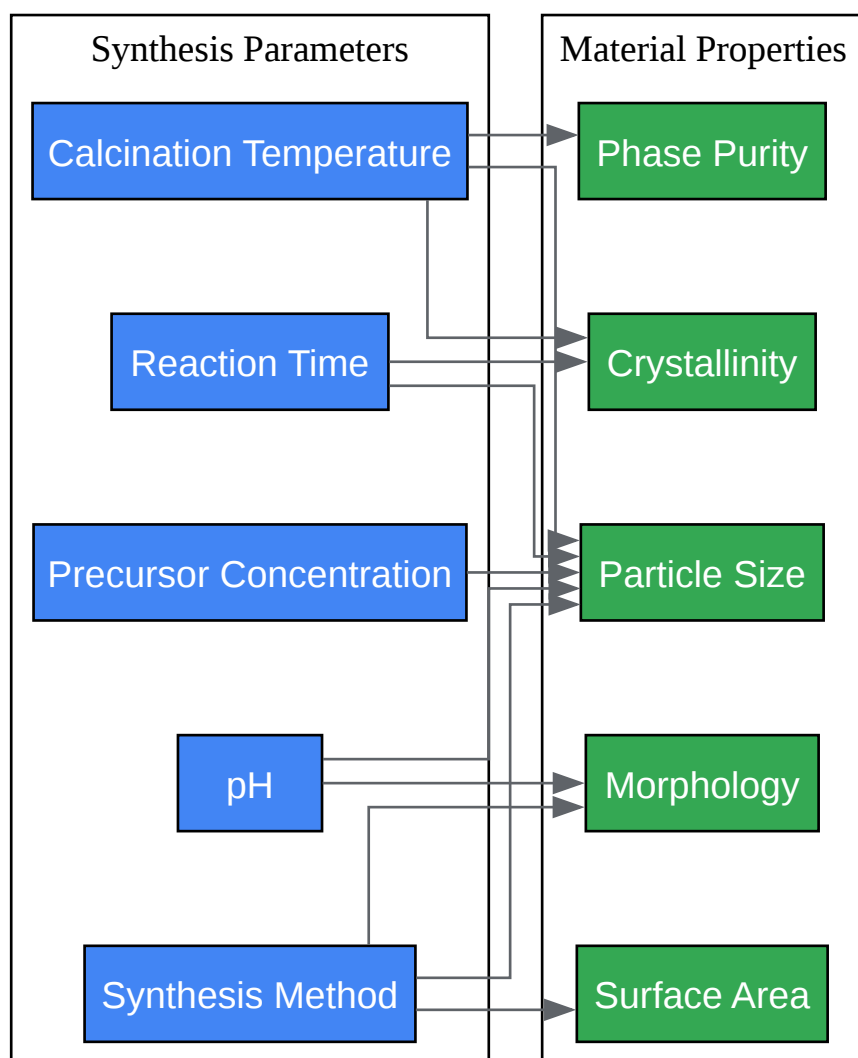
Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis and characterization of chromium nickel oxide.



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Caption: General workflow for the synthesis and characterization of chromium nickel oxide.



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Caption: Influence of synthesis parameters on the properties of chromium nickel oxide.

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